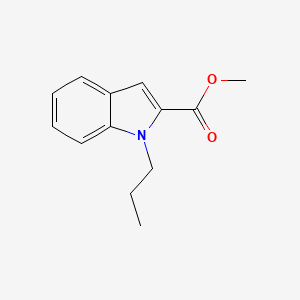

Methyl 1-propyl-1H-indole-2-carboxylate

Description

Methyl 1-propyl-1H-indole-2-carboxylate is an indole-derived ester featuring a propyl group at the 1-position and a methoxycarbonyl group at the 2-position of the indole ring. Its molecular formula is C₁₃H₁₅NO₂ (molecular weight: 217.26 g/mol), inferred from its structural isomer, methyl 1-isopropyl-1H-indole-6-carboxylate . The compound is synthesized via acid-catalyzed esterification of 1-propyl-1H-indole-2-carboxylic acid with methanol, a method analogous to the synthesis of methyl 1-methyl-1H-indole-3-carboxylate . While direct pharmacological data for this compound are unavailable in the provided evidence, indole carboxylates are widely studied for their bioactivity, including interactions with enzymes and receptors due to their planar aromatic systems and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

methyl 1-propylindole-2-carboxylate |

InChI |

InChI=1S/C13H15NO2/c1-3-8-14-11-7-5-4-6-10(11)9-12(14)13(15)16-2/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

FPHOESRMOKTHRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C=C1C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

HIV-1 Integrase Inhibition

One of the primary applications of methyl 1-propyl-1H-indole-2-carboxylate is its role as an inhibitor of HIV-1 integrase. This enzyme facilitates the integration of viral DNA into the host genome, making it a key target for antiretroviral therapies. Studies have shown that this compound can effectively inhibit integrase activity, thereby disrupting viral replication .

Mechanism of Action:

- The compound binds to the active site of integrase, chelating essential metal ions (Mg²⁺) that are crucial for its enzymatic function.

- Structural modifications to the indole core can enhance binding affinity and specificity, indicating potential pathways for drug optimization .

Research Tool in Medicinal Chemistry

This compound serves as a valuable research tool for studying the structure-activity relationships (SAR) in drug design. Its ability to interact with various biological targets allows researchers to explore modifications that could lead to more effective therapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-2-carboxylic acid | Lacks propyl group at 1-position | Simpler structure; less hydrophobic |

| 1-Methyl-1H-indole-2-carboxylic acid | Methyl group instead of propyl | May exhibit different biological activity |

| 1-Ethyl-1H-indole-2-carboxylic acid | Ethyl group at 1-position | Intermediate hydrophobicity compared to propyl |

The propyl substitution at the first position significantly influences both chemical reactivity and biological activity compared to these similar compounds, enhancing its potential interactions with molecular targets in therapeutic applications.

Case Study: Structure-Based Drug Design

Recent studies have employed structure-based drug design techniques to optimize this compound derivatives. For instance, modifications at specific positions on the indole core have resulted in compounds with improved inhibitory effects against HIV-1 integrase, achieving IC50 values as low as 0.13 μM .

Case Study: Virtual Screening Approaches

Virtual screening has been utilized to identify novel derivatives based on this compound. This approach has led to the discovery of compounds that demonstrate enhanced binding interactions with integrase, suggesting pathways for further development into effective antiretroviral therapies .

Comparison with Similar Compounds

Research Findings and Implications

- Crystallography : Indole carboxylates often exhibit defined crystal structures due to hydrogen bonding. For example, methyl 1-methyl-1H-indole-3-carboxylate forms chains via N–H···O interactions . The target compound’s 2-carboxylate group may favor similar packing but with distinct geometry.

- For instance, 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives () demonstrate synthetic versatility for drug discovery.

Preparation Methods

Direct N-Alkylation at the 1-Position

The most widely documented method involves alkylation of methyl indole-2-carboxylate at the indole nitrogen (1-position) using propyl bromide under basic conditions.

Procedure :

-

Deprotonation : Methyl indole-2-carboxylate (1.0 equiv) is dissolved in anhydrous DMF under inert atmosphere. Sodium hydride (1.2 equiv) is added at 0°C to deprotonate the NH group.

-

Alkylation : Propyl bromide (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.

-

Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate).

Key Data :

-

Spectroscopic Validation :

Esterification of 1-Propyl-1H-Indole-2-Carboxylic Acid

Acid-Catalyzed Fischer Esterification

This method involves converting 1-propyl-1H-indole-2-carboxylic acid to its methyl ester via classic Fischer esterification.

Procedure :

-

Reaction : 1-Propyl-1H-indole-2-carboxylic acid (1.0 equiv) is refluxed with excess methanol and catalytic sulfuric acid (H₂SO₄, 0.1 equiv) for 6–8 hours.

-

Workup : The solvent is evaporated, and the residue is dissolved in dichloromethane, washed with NaHCO₃, and purified via recrystallization.

Key Data :

-

Challenges : Requires prior synthesis of 1-propyl-1H-indole-2-carboxylic acid, which is typically prepared via N-alkylation of indole-2-carboxylic acid.

Hemetsberger–Knittel Indole Synthesis

Indole Ring Construction with Pre-Installed Propyl Group

This modular approach builds the indole scaffold with the 1-propyl group already incorporated.

Procedure :

-

Knoevenagel Condensation : Methyl 2-azidoacetate reacts with a substituted benzaldehyde (e.g., 4-propoxybenzaldehyde) to form methyl 2-azidocinnamate.

-

Thermolytic Cyclization : Heating the azidocinnamate in xylene induces cyclization to form the indole core.

-

Functionalization : Subsequent Friedel-Crafts acylation or alkylation introduces the carboxylate group at the 2-position.

Key Data :

-

Advantage : Enables precise control over substituent placement but requires multi-step synthesis.

Comparative Analysis of Methods

Mechanistic Insights

N-Alkylation Mechanism

Fischer Esterification Mechanism

-

Acid Catalysis : H₂SO₄ protonates the carboxylic acid, enhancing electrophilicity for methanol nucleophilic attack.

-

Tetrahedral Intermediate : Formation of a transient oxonium ion precedes esterification.

Analytical Characterization

Spectroscopic Consistency

Purity Assessment

Industrial-Scale Considerations

-

Cost Efficiency : N-Alkylation is preferred for large-scale production due to fewer steps and lower reagent costs.

-

Safety : Propyl bromide is hazardous; alternatives like propyl iodide (higher reactivity) may reduce reaction time.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-propyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate with propylamine derivatives in acetic acid with sodium acetate as a catalyst (3–5 hours) yields crystalline products . Optimization of stoichiometry (e.g., 1.1 equiv aldehyde) and solvent choice (acetic acid for reflux) significantly impacts yield. Recrystallization from DMF/acetic acid mixtures is recommended for purification .

Q. How is recrystallization optimized for purifying this compound?

- Methodological Answer : Recrystallization efficiency depends on solvent polarity and temperature gradients. Evidence suggests using mixtures like DMF/acetic acid for high-purity crystals . For structurally similar indole derivatives, sequential washing with acetic acid, water, ethanol, and diethyl ether removes impurities before recrystallization . Solvent screening (e.g., benzene-petroleum ether for needle-like crystals) is critical for morphology control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve substituent effects (e.g., propyl chain integration at δ ~1.0–1.5 ppm for CH₃ and CH₂ groups) .

- XRD : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. ORTEP-III with GUI aids in visualizing thermal ellipsoids and hydrogen-bonding networks .

- MP Analysis : Melting points (e.g., 221–223°C for analogous 1-methyl derivatives) confirm purity .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize synthesis pathways for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for condensation reactions, identifying steric or electronic barriers. Molecular docking may predict bioactivity by simulating interactions with target proteins (e.g., antiproliferative targets as in 5-chloro-indole-2-carboxylate studies) . Software like Gaussian or ORCA paired with crystallographic data (SHELX-refined structures) enhances accuracy .

Q. What strategies resolve conflicting structural data between XRD and NMR for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. solid-state). Strategies include:

- Variable-Temperature NMR : Detects conformational changes in solution.

- Hirshfeld Surface Analysis : Maps intermolecular interactions in XRD data to explain packing effects .

- Torsion Angle Validation : SHELXL’s restraints ensure geometric consistency between NMR (solution) and XRD (solid-state) data .

Q. How can researchers design this compound derivatives for biological activity studies?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., halogens, methoxy groups) at the indole 5-position, as seen in antiproliferative 5-chloro derivatives .

- Prodrug Strategies : Ester hydrolysis (e.g., methyl to carboxylic acid) enhances bioavailability, as demonstrated in 3-n-propyl-indole-2:5-dicarboxylic acid synthesis .

- SAR Studies : Compare bioactivity of alkyl (propyl) vs. aryl (phenyl) substituents using in vitro assays (e.g., MTT for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.